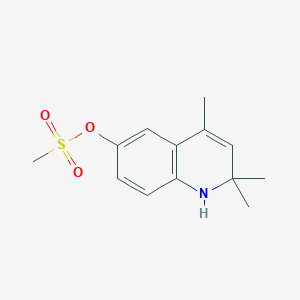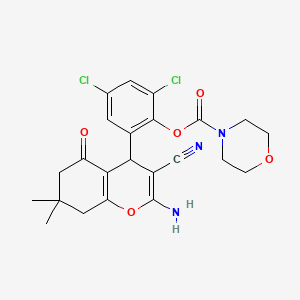
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate is a chemical compound that belongs to the class of dihydroquinolines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate typically involves the condensation of aniline with acetone in the presence of a catalyst. One of the efficient methods employs metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the yield and efficiency of the synthesis .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar catalytic methods. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, is preferred due to their high efficiency and reusability. The reaction conditions are optimized to achieve high yields and minimize the use of harmful solvents .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in pharmaceuticals and industrial processes .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Medicine: It is explored for its potential use as a pharmaceutical agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate involves its interaction with various molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and protecting cells from oxidative stress. The compound also interacts with specific enzymes and receptors, modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
- 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol
- 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17NO3S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) methanesulfonate |
InChI |
InChI=1S/C13H17NO3S/c1-9-8-13(2,3)14-12-6-5-10(7-11(9)12)17-18(4,15)16/h5-8,14H,1-4H3 |
InChI Key |
YODVKSHBAZCZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OS(=O)(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B15037106.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B15037110.png)
![5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15037114.png)
![6-((5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B15037124.png)
![(5E)-5-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15037126.png)
![N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B15037134.png)
![N,N,2-trimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15037141.png)
![2,4-dichloro-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide](/img/structure/B15037145.png)
![N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B15037150.png)
![2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15037152.png)

![2-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15037162.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]glycine](/img/structure/B15037179.png)
![3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B15037192.png)
